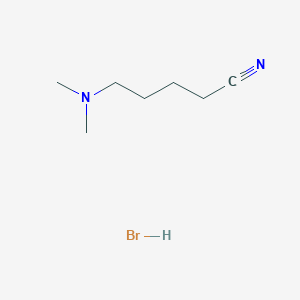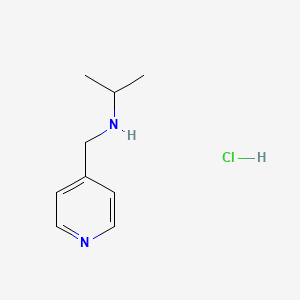![molecular formula C11H16Cl3N B6319717 Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride CAS No. 90389-10-9](/img/structure/B6319717.png)
Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C11H16Cl3N and a molecular weight of 268.61 . It is used in various chemical reactions and has a significant role in the field of organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butyl group (four carbon aliphatic chain) attached to a nitrogen atom, which is further connected to a benzene ring substituted with two chlorine atoms at the 2nd and 4th positions .Chemical Reactions Analysis
Amines, including “this compound”, can participate in a variety of chemical reactions. They can act as nucleophiles in reactions with carbonyl compounds to form imines . They can also react with acid chlorides to form amides .Wissenschaftliche Forschungsanwendungen
Treatment and Environmental Impact
Wastewater Treatment in Pesticide Industry
The pesticide industry generates wastewater containing toxic pollutants, including 2,4-dichlorophenol and other related compounds. Biological processes and granular activated carbon are widely used for treating high-strength wastewaters rich in recalcitrant compounds, achieving up to 80-90% removal efficiency. This treatment potentially creates high-quality effluent, emphasizing the critical need for experimental evaluation of process designs, efficiencies, or costs (Goodwin et al., 2018).
Environmental Behavior and Fate
Sorption to Soil and Organic Matter
Research focusing on 2,4-dichlorophenoxyacetic acid (2,4-D) and related phenoxy herbicides shows their sorption behavior in the soil. Understanding the interaction with soil organic matter and iron oxides can inform about the environmental fate of such compounds, including those structurally related to Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride (Werner et al., 2012).
Degradation and Environmental Persistence
Studies on methyl tert-butyl ether (MTBE), a fuel additive, provide insights into the degradation processes applicable to structurally related chemicals. MTBE's decomposition in environmental settings, including via cold plasma reactors, sheds light on possible degradation pathways for related compounds, highlighting the versatility of degradation methods and their environmental implications (Hsieh et al., 2011).
Analytical and Detection Techniques
Environmental Analysis and Monitoring
The detection and quantification of environmental contaminants, including those structurally similar to this compound, are crucial for environmental monitoring and assessment. The development of sensitive analytical methods, including chromatography coupled with mass spectrometry, enables the tracking of such compounds in various matrices, informing on their environmental presence and fate (Teunissen et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-2-3-6-14-8-9-4-5-10(12)7-11(9)13;/h4-5,7,14H,2-3,6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXIQWFETARNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=C(C=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide; 95%](/img/structure/B6319648.png)

![N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319665.png)
![(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine hydrochloride](/img/structure/B6319672.png)
![N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319680.png)

![{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide](/img/structure/B6319695.png)


![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319731.png)
amine hydrochloride](/img/structure/B6319741.png)
![(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319764.png)
